1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone featuring a mercapto (-SH) group and a chloromethyl (-CH₂Cl) substituent on the phenyl ring. Its molecular formula is C₁₀H₁₀Cl₂OS (exact formula may vary based on isomerism), with a molecular weight of ~249.16 g/mol.
Properties
Molecular Formula |
C10H10Cl2OS |
|---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI Key |
JIOPENVUEINLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the potentially hazardous chemicals involved .
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
Scientific Research Applications
Scientific Research Applications
1-Chloro-1-(2-mercaptophenyl)propan-2-one as an Intermediate in Organic Synthesis
1-Chloro-1-(2-mercaptophenyl)propan-2-one serves as a crucial intermediate in organic synthesis. Its applications stem from its ability to interact with biological macromolecules. The mercapto group's capacity to form covalent bonds with nucleophilic sites on proteins can modulate enzyme activity or signal transduction pathways. This reactivity is particularly useful in medicinal chemistry for designing inhibitors for specific enzymes or receptors.
Structural Analogs and their Applications
While specific case studies and comprehensive data tables for 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one are not available in the search results, information on structurally similar compounds can provide insights into potential applications.
| Compound Name | Key Differences |
|---|---|
| 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one | Contains a mercapto group instead of an ethoxy group, affecting reactivity. |
| 1-Chloro-3-phenylpropane | Lacks both ethoxy and chloromethyl groups, making it less reactive and versatile. |
| 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one | Features methoxy instead of ethoxy; influences solubility and reactivity differently. |
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets often include thiol groups in cysteine residues of proteins, which can alter their function and activity .
Comparison with Similar Compounds
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
- CAS : 1806416-07-8 | Formula : C₁₁H₁₂Cl₂OS | Molecular Weight : 263.18 g/mol .
- Key Differences :
- The methylthio (-SMe) group replaces the mercapto (-SH) group.
- Impact :
- Stability : Methylthio enhances oxidative stability compared to the labile -SH group, reducing disulfide formation risks .
- Bioactivity : Used as a high-purity API intermediate, suggesting pharmaceutical utility. The -SMe group may reduce cytotoxicity compared to -SH analogues .
- Synthesis : Easier handling due to reduced sensitivity to air/moisture .
1-(3-(Chloromethyl)-2-mercaptophenyl)propan-1-one
- CAS : 1806634-31-0 | Formula : C₁₀H₁₁ClOS | Molecular Weight : 214.71 g/mol .
- Key Differences: Ketone Position: Propan-1-one (acetophenone derivative) vs. propan-2-one (acetone derivative). Impact:
- Reactivity : Propan-2-one’s α-chlorine enhances electrophilicity, favoring nucleophilic substitution .
- Physical Properties : Predicted boiling point (353.9°C) and pKa (5.47) differ due to structural isomerism .
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
1-(3-(Trifluoromethyl)phenyl)propan-2-one
Table 1: Structural and Property Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Key Reactivity | Stability Considerations |
|---|---|---|---|---|
| Target Compound | -Cl, -SH, -CH₂Cl | ~249.16 | High (nucleophilic -SH, electrophilic Cl) | Oxidative degradation of -SH |
| Methylthio Analogue (CAS 1806416-07-8) | -Cl, -SMe, -CH₂Cl | 263.18 | Moderate (stable -SMe) | Air-stable, no disulfide formation |
| Hydrazinylidene Analogue | -Cl, -N=N- | ~196.63 | Conjugation-driven | Sensitive to reducing agents |
| Trifluoromethyl Analogue | -CF₃ | ~204.18 | Electron-deficient ketone | High metabolic stability |
Biological Activity
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one, with a CAS number of 1803874-14-7, is a chlorinated ketone that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their reactivity and ability to interact with various biological systems, making them subjects of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2OS |
| Molecular Weight | 249.16 g/mol |
| Boiling Point | 366.1 ± 42.0 °C (Predicted) |
| Density | 1.323 ± 0.06 g/cm³ (Predicted) |
| pKa | 5.88 ± 0.48 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The presence of multiple chlorine atoms enhances its electrophilicity, which is crucial for its interactions with biological molecules .
Pharmacological Studies
Recent studies have shown that compounds similar to this compound exhibit significant inhibition against key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). For instance, a related compound demonstrated an IC50 value of 3 μM against AChE, indicating potential relevance in the treatment of Alzheimer’s disease .
Case Studies
- Alzheimer’s Disease Research : A study explored the inhibition properties of chlorinated compounds on AChE and MAO-B, revealing that modifications in the chloromethyl group can enhance selectivity and potency against these enzymes. The compound's structure allows for significant interactions within the active sites of these enzymes, potentially leading to therapeutic applications in neurodegeneration .
- Antioxidant Activity : In vitro assays have indicated that similar compounds exhibit antioxidant properties, protecting neuronal cells from oxidative stress induced by hydrogen peroxide. This suggests a dual mechanism where these compounds not only inhibit harmful enzymes but also provide neuroprotection through antioxidant pathways .
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary data suggest that while it exhibits potent biological activity, caution is warranted due to potential cytotoxic effects at higher concentrations. The compound's reactivity may lead to undesired interactions with cellular components, necessitating further investigation into its safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
